N-Ethyl-3-(piperazin-1-yl)benzamid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-ethyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16/h3-5,10,14H,2,6-9H2,1H3,(H,15,17) |
InChI Key |
VWJRFPDIKWMMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N Ethyl 3 Piperazin 1 Yl Benzamid
Exploration of Functional Group Interconversions
Functional group interconversions are fundamental in modifying the structure of N-Ethyl-3-(piperazin-1-yl)benzamide to generate new analogs. These transformations can be targeted at either the benzamide (B126) portion of the molecule or the piperazine (B1678402) ring.
Modifications on the Benzamide Moiety
The N-ethylbenzamide moiety offers several avenues for chemical modification, primarily through hydrolysis or reduction of the amide bond.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-(piperazin-1-yl)benzoic acid and ethylamine (B1201723). This reaction is a common strategy for preparing carboxylic acid intermediates, which can then be used in further derivatization, such as forming new amide or ester linkages.
Acid-Catalyzed Hydrolysis: In the presence of strong acids like hydrochloric acid, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to form the carboxylic acid and protonated ethylamine. Studies on related N-alkyl-4-chlorobenzamides have elucidated the kinetics and mechanisms of such transformations under strong acid conditions. rsc.org
Base-Catalyzed Hydrolysis: Under basic conditions, such as with sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. Computational studies on N-methylbenzamide suggest that the reaction can be facilitated by water molecules, which assist in proton transfer during the breakdown of the tetrahedral intermediate. researchgate.net The rate-determining step in the alkaline hydrolysis of secondary amides like N-methylbenzamide has been associated with the cleavage of the C-N bond in the tetrahedral intermediate. researchgate.net
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group, converting the N-ethylbenzamide to an N-ethyl-3-(piperazin-1-yl)benzylamine. This transformation is typically achieved using strong reducing agents. For a related compound, N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide, lithium aluminum hydride (LiAlH₄) has been noted to effectively reduce the amide carbonyl. Milder reducing agents like sodium borohydride (B1222165) are generally less effective for amide reduction but can be used to minimize side reactions such as the over-reduction of the aromatic ring.
Reactivity of the Piperazine Nitrogen Atoms
The piperazine ring contains two nitrogen atoms with differing reactivity. The nitrogen atom attached to the benzene (B151609) ring (N1) is less basic and nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. The secondary amine nitrogen (N4) is more nucleophilic and serves as the primary site for derivatization.
Alkylation and Acylation: The N4 nitrogen can readily undergo nucleophilic substitution and addition reactions.
N-Alkylation: This is a common strategy to introduce various alkyl groups onto the piperazine ring. The reaction typically involves treating N-Ethyl-3-(piperazin-1-yl)benzamide with an alkyl halide (e.g., allyl bromide) in the presence of a base such as cesium carbonate. google.com
N-Acylation: The N4 nitrogen can be acylated using acid chlorides or anhydrides to form new amide linkages. This is a versatile method for attaching a wide range of substituents.
Oxidation: The nitrogen atoms of the piperazine ring can be oxidized. For the analogous compound N-Ethyl-3-methyl-4-(piperazin-1-yl)benzamide, the piperazine nitrogen can undergo single-electron oxidation to form N-oxide intermediates. These oxidized products can be useful as intermediates for synthesizing metabolites for pharmacological evaluation.
Derivatization Strategies for Structural Diversity Generation
The generation of structurally diverse libraries from N-Ethyl-3-(piperazin-1-yl)benzamide is a key aspect of medicinal chemistry research. The primary strategies focus on the functionalization of the secondary amine of the piperazine ring.
One common approach is reductive amination , where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a new N-C bond. This method is widely used for the synthesis of N-alkyl piperazine derivatives. google.com
Another important strategy is amide coupling , where the piperazine nitrogen is reacted with a carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). google.com This allows for the introduction of a wide variety of acyl groups.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool, although they are more commonly used for the initial synthesis of the piperazine-aryl bond rather than for subsequent derivatization.
The following table summarizes common derivatization reactions on the piperazine moiety:
| Reaction Type | Reagents | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃) | Alkyl group |
| N-Acylation | Acid chloride/anhydride, Base | Acyl group |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group |
| Amide Coupling | Carboxylic acid, Coupling agents (EDC, HOBt) | Acyl group |
Investigations into Reaction Mechanisms (Organic Chemistry Perspective)
The reaction mechanisms involving N-Ethyl-3-(piperazin-1-yl)benzamide are governed by the electronic properties of its functional groups.
The hydrolysis of the benzamide moiety follows well-established pathways for amides.
In acidic media , the mechanism is typically A-2, involving a pre-equilibrium protonation of the carbonyl oxygen followed by a bimolecular attack of water. rsc.org
In basic media , the mechanism is generally BAC2, involving the nucleophilic addition of a hydroxide ion to the carbonyl carbon to form a tetrahedral intermediate. researchgate.netarkat-usa.org Theoretical studies on N-methylbenzamide have shown that the rate-determining step is the breakdown of this intermediate, which can be assisted by solvent water molecules. researchgate.net
The reactivity of the piperazine N4-nitrogen is that of a typical secondary amine. Its nucleophilicity drives its participation in SN2 reactions with alkyl halides and nucleophilic acyl substitution with acylating agents. The lone pair of electrons on this nitrogen is readily available for bond formation.
Stability Studies under Chemical Conditions (non-biological degradation)
pH Sensitivity: The stability of the compound is expected to be pH-dependent.
Acidic Conditions: In strongly acidic environments (pH < 3), the amide bond is susceptible to hydrolysis, leading to the formation of 3-(piperazin-1-yl)benzoic acid and ethylamine.
Neutral Conditions: The compound is likely to be stable at neutral pH (around 7.4).
Basic Conditions: In strongly basic conditions (pH > 10), hydrolysis of the amide bond will also occur.
Thermal Stability: The thermal stability of N-Ethyl-3-(piperazin-1-yl)benzamide is also a critical parameter. For its methylated analog, decomposition is reported to occur at temperatures above 160°C, with the fragmentation products being piperazine and benzoic acid derivatives.
The following table summarizes the expected stability profile based on its analog:
| Condition | Stability | Degradation Products (Expected) |
| Strong Acid (pH < 3) | Unstable | 3-(piperazin-1-yl)benzoic acid, Ethylamine |
| Neutral (pH ~7.4) | Stable | - |
| Strong Base (pH > 10) | Unstable | Salt of 3-(piperazin-1-yl)benzoic acid, Ethylamine |
| High Temperature (>160°C) | Unstable | Piperazine and benzoic acid fragments |
Computational and Theoretical Investigations of N Ethyl 3 Piperazin 1 Yl Benzamid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of N-Ethyl-3-(piperazin-1-yl)benzamide. irjweb.comscribd.com Methods such as B3LYP or WB97XD with a suitable basis set like 6-311++G(d,p) are commonly used to optimize the molecule's geometry and calculate its electronic properties. researchgate.net These calculations provide a detailed picture of the molecule's reactivity and intermolecular interaction potential.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For molecules in the N-arylpiperazine class, DFT calculations are used to determine these energy levels. irjweb.com The HOMO is typically localized on the electron-rich piperazine (B1678402) and benzamide (B126) moieties, while the LUMO is distributed across the aromatic system. The magnitude of the energy gap indicates the potential for intramolecular charge transfer, a property that can be significant for the molecule's biological activity. nih.gov
Table 1: Representative Frontier Orbital Energies
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |
Note: Values are illustrative, based on typical DFT calculations for similar aromatic amine structures, and would need to be specifically calculated for N-Ethyl-3-(piperazin-1-yl)benzamide.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. For N-Ethyl-3-(piperazin-1-yl)benzamide, these would include the nitrogen atoms of the piperazine ring and the oxygen atom of the benzamide carbonyl group. These sites are the primary locations for forming hydrogen bonds. researchgate.net Regions of positive potential (blue) indicate electron-poor areas, such as the hydrogen atoms attached to nitrogens (amide N-H and piperazine N-H), making them favorable for nucleophilic interactions. nih.gov This analysis is critical for understanding how the molecule might interact with biological targets like protein binding pockets.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For N-Ethyl-3-(piperazin-1-yl)benzamide, MD simulations provide insight into its conformational flexibility, which is crucial for its ability to bind to a target receptor. The piperazine ring can adopt various conformations, such as chair and boat forms, and the rotational freedom around the single bonds of the ethylamide side chain allows the molecule to adopt numerous shapes.
Simulations, often performed using force fields like AMBER or CHARMM, can track the molecule's trajectory and stability in different environments, such as in an aqueous solution. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. This information helps determine the most stable and energetically favorable conformations that the molecule is likely to adopt when approaching a biological target.
In Silico Prediction of Chemical Properties (non-biological, e.g., pKa, LogP)
In silico tools are widely used to predict key physicochemical properties that influence a molecule's behavior. For N-Ethyl-3-(piperazin-1-yl)benzamide, the most relevant non-biological properties are its pKa and LogP.
pKa: The pKa value indicates the strength of an acid or base. N-Ethyl-3-(piperazin-1-yl)benzamide has two basic nitrogen atoms in the piperazine ring. The pKa of these nitrogens determines their protonation state at physiological pH (around 7.4). Computational methods, including quantum chemical calculations with solvation models, can predict these values. irjweb.com Based on experimental data for similar piperazines, the less sterically hindered secondary amine is expected to be the more basic site.
LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity (oil/water solubility). It is a critical parameter in medicinal chemistry as it affects absorption, distribution, and membrane permeability. A positive LogP indicates higher lipid solubility. Various algorithms, such as XLogP3, are used to compute this value based on the molecule's structure.
Table 2: Predicted Physicochemical Properties for N-Ethyl-3-(piperazin-1-yl)benzamide
| Property | Description | Predicted Value / Range | Method |
|---|---|---|---|
| pKa1 | Basicity of the piperazine N-H nitrogen | ~9.0 - 9.8 | Based on similar piperazines scribd.com |
| pKa2 | Basicity of the piperazine N-aryl nitrogen | ~5.0 - 6.0 | Based on similar piperazines scribd.com |
| LogP | Octanol-water partition coefficient | 1.5 - 2.5 | Computational Algorithm (e.g., XLogP3) |
Note: These values are estimates based on data for structurally related compounds and standard predictive models.
Ligand-Target Docking and Interaction Modeling (purely computational)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is used to model the interaction between N-Ethyl-3-(piperazin-1-yl)benzamide and a potential biological target at the atomic level.
The process involves preparing the 3D structures of both the ligand and the target protein. Docking software, such as AutoDock or Glide, then systematically explores possible binding poses of the ligand within the active site of the protein. Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
For N-Ethyl-3-(piperazin-1-yl)benzamide, docking studies could elucidate how it fits into the binding pocket of a target like a G-protein coupled receptor or a kinase. nih.gov The results would highlight key intermolecular interactions, such as:
Hydrogen bonds: Formed between the piperazine nitrogens or the amide group and polar residues in the protein's active site.
Hydrophobic interactions: Occurring between the benzoyl ring and nonpolar residues.
Pi-stacking: Possible interactions involving the aromatic ring.
These purely computational models are invaluable for generating hypotheses about the molecule's mechanism of action and for designing new derivatives with improved binding affinity and selectivity.
Advanced Analytical Strategies for N Ethyl 3 Piperazin 1 Yl Benzamid Research
Chromatographic Separation Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for assessing the purity of N-Ethyl-3-(piperazin-1-yl)benzamide and for the detection, identification, and quantification of any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assay and impurity profiling of non-volatile and thermally labile compounds like N-Ethyl-3-(piperazin-1-yl)benzamide. A typical HPLC method development would involve a systematic approach to optimize separation parameters.
Method Development Considerations:
Column Chemistry: A reversed-phase C18 column is a common starting point for compounds of this polarity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The pH of the aqueous phase is a critical parameter to control the ionization of the basic piperazine (B1678402) moiety and the weakly basic benzamide (B126).
Detection: UV detection is suitable due to the presence of the chromophoric benzamide group. The detection wavelength is typically set at the absorption maximum of the compound, which can be determined by a UV scan. For related benzamide derivatives, wavelengths around 254 nm are often employed. researchgate.net
Validation: A developed HPLC method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). researchgate.netnih.gov
Illustrative HPLC Method Parameters for a Related Compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for N-Ethyl-3-(piperazin-1-yl)benzamide, based on general knowledge of separating similar aromatic amines and amides.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) can be employed for the analysis of volatile impurities that may be present in N-Ethyl-3-(piperazin-1-yl)benzamide, such as residual solvents or starting materials. Due to the low volatility of the compound itself, GC is not suitable for its direct analysis without derivatization. However, it is a powerful tool for impurity profiling. A headspace GC technique is often used for the analysis of residual solvents.
For the analysis of piperazine and its volatile derivatives, a specific GC method has been developed. mdpi.comresearchgate.net This method can be adapted to detect related impurities in the synthesis of N-Ethyl-3-(piperazin-1-yl)benzamide.
Typical GC Conditions for Piperazine Impurities:
| Parameter | Condition |
| Column | DB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1.0 µm film thickness |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | 150 °C (hold for 10 min), then ramp at 35 °C/min to 260 °C (hold for 2 min) |
| Injection Mode | Split |
This table is based on a validated method for piperazine and its ethyl derivatives and would be a suitable starting point for analyzing related volatile impurities in N-Ethyl-3-(piperazin-1-yl)benzamide. researchgate.net
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental for the unambiguous structural elucidation and confirmation of N-Ethyl-3-(piperazin-1-yl)benzamide.
Nuclear Magnetic Resonance (NMR) for Detailed Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the structure of N-Ethyl-3-(piperazin-1-yl)benzamide.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The protons on the benzene (B151609) ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).
Ethyl Group: An ethyl group would show a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, and a triplet for the methyl protons. The methylene protons would likely be in the range of δ 3.3-3.5 ppm, and the methyl protons around δ 1.1-1.3 ppm.
Piperazine Ring: The protons on the piperazine ring would exhibit signals in the aliphatic region, typically as multiplets. The protons adjacent to the nitrogen attached to the benzene ring would be shifted downfield compared to the protons on the other side of the ring.
Amide NH: The amide proton would appear as a broad singlet or a triplet (if coupled to the ethyl group's methylene protons) and its chemical shift would be solvent-dependent.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide (around δ 165-170 ppm), the aromatic carbons, the piperazine carbons, and the ethyl group carbons.
Illustrative ¹H NMR Data for a Related Benzamide Structure:
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.65-7.72 | m |
| Aromatic-H | 7.30-7.44 | m |
| NH (Amide) | 6.27 | br s |
| N-CH3 (Amide) | 2.93 | d |
This data is for N-Methylbenzamide and serves as a reference for the expected chemical shifts of the benzamide portion of the target molecule. rsc.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
The expected molecular weight of N-Ethyl-3-(piperazin-1-yl)benzamide (C13H19N3O) is approximately 233.31 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 234.3.
Expected Fragmentation Pattern:
The fragmentation of N-Ethyl-3-(piperazin-1-yl)benzamide would likely involve cleavage at the amide bond and within the piperazine ring. Common fragments would include the benzoyl moiety and the piperazine ring fragment. For instance, a major fragmentation pattern observed in phenylpiperazine derivatives is the neutral loss of a fragment with m/z 43, corresponding to a portion of the piperazine ring. mdpi.com
Predicted Major Mass Fragments:
| m/z | Proposed Fragment |
| 234.3 | [M+H]⁺ |
| 148.1 | [M - C5H10N + H]⁺ (cleavage of the piperazine ring) |
| 120.1 | [C7H5O]⁺ (benzoyl cation) |
| 86.1 | [C4H10N2]⁺ (piperazine fragment) |
This table represents a prediction based on the fragmentation patterns of similar benzamide and piperazine structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining single crystals of N-Ethyl-3-(piperazin-1-yl)benzamide of suitable quality would be a prerequisite for this analysis.
While a crystal structure for N-Ethyl-3-(piperazin-1-yl)benzamide is not publicly available, studies on similar benzamide derivatives have been reported, providing insights into the likely structural features. nih.govnih.govacs.orgacs.org
Hyphenated Techniques for Complex Mixture Analysis
The analysis of N-Ethyl-3-(piperazin-1-yl)benzamide and its related substances within complex matrices, such as in pharmaceutical formulations, biological fluids, or environmental samples, necessitates the use of advanced analytical strategies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for this purpose. rsc.orgresearchgate.net These techniques offer high separation efficiency, sensitivity, and selectivity, enabling the unambiguous identification and quantification of target analytes even at trace levels. researchgate.netomicsonline.org The most powerful and commonly employed hyphenated techniques in pharmaceutical analysis include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). rsc.orgnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone of modern pharmaceutical analysis, combining the potent separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection afforded by mass spectrometry. researchgate.net For a compound like N-Ethyl-3-(piperazin-1-yl)benzamide, reversed-phase HPLC is a common separation mode, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI generates intact protonated molecules, [M+H]⁺, which allows for the determination of the molecular weight with high accuracy. researchgate.net Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce a characteristic pattern of product ions.
The fragmentation of N-Ethyl-3-(piperazin-1-yl)benzamide in MS/MS is predictable based on its structure. The piperazine ring is a common site of fragmentation, often leading to the loss of the ethyl group from the amide or cleavage within the piperazine ring itself. The bond between the benzoyl group and the piperazine nitrogen is also susceptible to cleavage.
Table 1: Predicted LC-MS/MS Parameters for the Analysis of N-Ethyl-3-(piperazin-1-yl)benzamide
| Parameter | Value | Description |
| Precursor Ion (m/z) | 234.16 | The protonated molecule [M+H]⁺ of N-Ethyl-3-(piperazin-1-yl)benzamide. |
| Predicted Fragment Ions (m/z) | 146.06, 119.08, 86.09, 77.04 | Major product ions expected from the fragmentation of the precursor ion. |
| Predicted Retention Time | 3.5 - 5.5 min | Estimated retention time on a C18 column with a standard acetonitrile/water gradient. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The most suitable ionization mode for this basic compound. |
Note: The predicted values are based on the analysis of structurally similar compounds and theoretical calculations. Actual values may vary depending on the specific analytical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful hyphenated technique that can be employed for the analysis of N-Ethyl-3-(piperazin-1-yl)benzamide, particularly for volatile and thermally stable compounds. rsc.org Due to the relatively low volatility of this compound, derivatization may be necessary to enhance its thermal stability and chromatographic properties. rsc.org Common derivatization agents include silylating agents or acylating agents.
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the capillary column. nih.gov The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is highly specific for a particular compound and can be compared against spectral libraries for identification.
The expected fragmentation pattern of N-Ethyl-3-(piperazin-1-yl)benzamide under EI would involve cleavage of the ethyl group, fragmentation of the piperazine ring, and cleavage of the amide bond.
Table 2: Predicted GC-MS Parameters for the Analysis of Derivatized N-Ethyl-3-(piperazin-1-yl)benzamide
| Parameter | Predicted Value | Description |
| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability for GC analysis. |
| Predicted Retention Index | 2200 - 2400 | Estimated Kovats retention index on a standard non-polar column (e.g., DB-5ms). |
| Key Fragment Ions (m/z) | 146, 119, 86, 77 | Characteristic fragment ions expected after electron impact ionization. |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique for GC-MS providing a reproducible fragmentation pattern. |
Note: The predicted values are based on the analysis of structurally similar compounds and theoretical calculations. Actual values may vary depending on the specific derivatization and analytical conditions.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary electrophoresis-mass spectrometry is a highly efficient analytical technique that separates ions in a capillary tube under the influence of an electric field. researchgate.net CE-MS is particularly well-suited for the analysis of charged and highly polar compounds, making it an excellent choice for the analysis of N-Ethyl-3-(piperazin-1-yl)benzamide, which is basic due to the presence of the piperazine moiety and will be protonated in acidic buffer systems.
The separation in CE is based on the differential migration of ions according to their charge-to-size ratio. researchgate.net This technique offers very high separation efficiency and requires only a very small amount of sample. When coupled with mass spectrometry, CE-MS provides both high-resolution separation and specific detection.
Table 3: Predicted CE-MS Parameters for the Analysis of N-Ethyl-3-(piperazin-1-yl)benzamide
| Parameter | Predicted Value | Description |
| Migration Time | 4 - 8 min | Estimated migration time in a standard acidic buffer system. |
| Detected Ion (m/z) | 234.16 | The protonated molecule [M+H]⁺. |
| Background Electrolyte | Acidic buffer (e.g., formic acid) | To ensure the analyte is protonated and migrates towards the cathode. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | For the sensitive detection of the positively charged analyte. |
Note: The predicted values are based on the analysis of structurally similar compounds and theoretical calculations. Actual values may vary depending on the specific analytical conditions.
Mechanistic Studies of N Ethyl 3 Piperazin 1 Yl Benzamid at the Molecular and Biochemical Levels
In Vitro Receptor Binding Kinetics and Thermodynamics
No specific studies on the in vitro receptor binding kinetics and thermodynamics of N-Ethyl-3-(piperazin-1-yl)benzamide have been identified.
Research on analogous compounds, such as N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has demonstrated high affinity for dopamine (B1211576) D4 receptors. nih.govnih.gov Studies on other N-phenylpiperazine analogs have also shown significant affinity for dopamine D2 and D3 receptors. mdpi.com A comprehensive investigation into N-Ethyl-3-(piperazin-1-yl)benzamide would involve radioligand binding assays to determine its affinity (Kd, Ki) and selectivity for a panel of receptors, including dopamine, serotonin (B10506), and adrenergic subtypes. Such studies would also elucidate the kinetic parameters (kon, koff) and thermodynamic properties (ΔH, ΔS) of its interaction with specific receptor targets.
Table 1: Hypothetical In Vitro Receptor Binding Profile for N-Ethyl-3-(piperazin-1-yl)benzamide
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | Data not available |
| Dopamine D3 | Data not available |
| Dopamine D4 | Data not available |
| Serotonin 5-HT1A | Data not available |
| Serotonin 5-HT2A | Data not available |
| Adrenergic α1 | Data not available |
| Adrenergic α2 | Data not available |
| This table is for illustrative purposes only and does not contain real data. |
Biochemical Enzyme Inhibition/Activation Mechanisms
There is no available information regarding the biochemical enzyme inhibition or activation mechanisms of N-Ethyl-3-(piperazin-1-yl)benzamide.
Structurally related benzamide (B126) derivatives have been explored for their potential to inhibit various enzymes. For instance, some benzamide derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR and HER2. Others have been investigated as acetylcholinesterase inhibitors. nih.gov To understand the enzymatic interactions of N-Ethyl-3-(piperazin-1-yl)benzamide, a screening against a panel of relevant enzymes, such as kinases and hydrolases, would be necessary. Subsequent mechanistic studies would aim to determine the mode of inhibition (e.g., competitive, non-competitive) and the corresponding kinetic parameters (IC50, Ki).
Table 2: Hypothetical Enzyme Inhibition Profile for N-Ethyl-3-(piperazin-1-yl)benzamide
| Enzyme | Inhibition (IC50, µM) | Mechanism of Action |
| Receptor Tyrosine Kinase (e.g., EGFR) | Data not available | Data not available |
| Acetylcholinesterase (AChE) | Data not available | Data not available |
| Histone Deacetylase (HDAC) | Data not available | Data not available |
| This table is for illustrative purposes only and does not contain real data. |
Investigation of Cellular Pathway Modulation in vitro (without clinical outcomes)
No in vitro studies on the modulation of cellular pathways by N-Ethyl-3-(piperazin-1-yl)benzamide have been published.
Research on similar piperazine-based benzamide derivatives has indicated effects on cell proliferation and cell cycle progression in cancer cell lines. nih.gov For example, some compounds have been shown to induce apoptosis and influence pathways such as the p16INK4a-CDK4/6-pRb pathway in glioblastoma cells. nih.gov A thorough investigation of N-Ethyl-3-(piperazin-1-yl)benzamide would involve treating various cell lines (e.g., cancer cells, neuronal cells) with the compound and analyzing its effects on key signaling pathways through techniques like Western blotting, RT-PCR, and reporter gene assays. This would help to identify the molecular cascades affected by the compound, such as MAPK/ERK, PI3K/Akt, or apoptosis-related pathways.
Molecular Interaction Analysis with Purified Biological Macromolecules
Specific data on the molecular interaction of N-Ethyl-3-(piperazin-1-yl)benzamide with purified biological macromolecules is not available.
Molecular docking and structural biology techniques are essential to understand how compounds like N-Ethyl-3-(piperazin-1-yl)benzamide interact with their biological targets at an atomic level. Studies on other piperazine (B1678402) derivatives have used such methods to predict and analyze binding modes within the active sites of receptors and enzymes. semanticscholar.orgmdpi.com These analyses can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the affinity and selectivity of the compound. To characterize N-Ethyl-3-(piperazin-1-yl)benzamide, co-crystallization with target proteins or NMR spectroscopy studies would be required to determine its three-dimensional binding pose and identify key interacting residues.
Structure Activity and Structure Property Relationship Studies of N Ethyl 3 Piperazin 1 Yl Benzamid Analogues
Rational Design and Directed Synthesis of Analogues
The development of analogues of N-Ethyl-3-(piperazin-1-yl)benzamide is often guided by rational, structure-based design principles. nih.gov This approach utilizes knowledge of the biological target's three-dimensional structure to design molecules that are predicted to bind with high affinity and selectivity. For instance, in designing inhibitors for targets like the glycine (B1666218) transporter-1 (GlyT-1) or various protein kinases, the piperazine-benzamide core is used as a scaffold that can be systematically modified. researchgate.net
The general synthetic strategy involves amide coupling reactions. Typically, a substituted benzoic acid is coupled with an appropriate piperazine (B1678402) derivative. Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (BOP) are employed in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate this coupling. This synthetic route is versatile, allowing for the introduction of a wide variety of substituents on both the benzamide (B126) and piperazine rings to generate a library of analogues for structure-activity relationship (SAR) studies. rsc.org For example, a common approach involves tethering secondary benzamide and sulfonamide moieties to the piperazine core to achieve a desired pharmacophoric arrangement. researchgate.net
Key aspects of the rational design process include:
Scaffold Hopping: Replacing parts of the core structure with other chemical groups (bioisosteres) that retain similar biological activity.
Structure-Based Design: Using computational models and X-ray crystallography data of the target protein to design ligands that fit precisely into the binding site. nih.gov
Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity—such as hydrogen bond donors/acceptors, aromatic rings, and basic amine centers—and incorporating them into new analogue designs. researchgate.net
Correlation of Structural Modifications with In Vitro Biochemical Activities
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For N-Ethyl-3-(piperazin-1-yl)benzamide analogues, SAR studies have revealed critical insights into their interaction with various biological targets, such as dopamine (B1211576) receptors and other enzymes.
A key finding is the crucial role of the amide linker. In a series of analogues designed as dopamine D3 receptor (D3R) ligands, replacing the carboxamide group with a tertiary methyleneamine dramatically reduced D3R binding affinity (e.g., from a Ki of 2.6 nM to 393 nM), indicating the amide is essential for high-affinity binding to this target. nih.gov
Modifications to the terminal aryl group and the piperazine substituent also have a significant impact. For example, in a series of N-(4-(4-(phenyl)piperazin-1-yl)butyl)arylcarboxamides, substitutions on the phenylpiperazine moiety and the arylcarboxamide part were systematically varied to probe their effect on D3R affinity and selectivity over the D2 receptor (D2R). nih.gov
The following table summarizes SAR findings from various studies on related piperazine-benzamide analogues.
| Compound Series | Structural Modification | Target | Effect on In Vitro Activity (IC₅₀ or Kᵢ) | Selectivity |
| N-(3-Fluoro-4-(4-(phenyl)piperazin-1-yl)-butyl)-aryl carboxamides | 2,3-dichloro substitution on phenylpiperazine (vs. 2-methoxy) | Dopamine D3R | Generally increased binding affinity (Kᵢ = 2.6 - 6.1 nM). nih.gov | Showed >1000-fold selectivity for D3R over D2R. nih.gov |
| N-(3-Fluoro-4-(4-(phenyl)piperazin-1-yl)-butyl)-aryl carboxamides | Replacement of carboxamide with tertiary methyleneamine | Dopamine D3R | 150-fold reduction in binding affinity (Kᵢ from 2.6 nM to 393 nM). nih.gov | Significantly reduced D3R selectivity. nih.gov |
| Piperazine amides | Modification of the benzyl (B1604629) group to a phenyl group on the amide | Trypanosoma cruzi | Generally led to inactive compounds. semanticscholar.org | N/A |
| Piperazine amides | Introduction of a 3-methoxy group on the benzoyl amide | T. cruzi amastigotes | Maintained activity against amastigotes (IC₅₀ = 17.8 µM). semanticscholar.org | Lost activity against trypomastigotes. semanticscholar.org |
| Benzamides | Inversion of the amide group to an anilide | SARS-CoV PLpro | Complete loss of inhibitory activity. nih.gov | N/A |
These studies demonstrate that even subtle changes, such as the orientation of the amide bond or the nature of aromatic substituents, can lead to profound differences in biochemical activity and target selectivity. nih.gov
Modulation of Physicochemical Properties through Structural Changes (e.g., pKa, LogP, non-dosage related)
Altering the chemical structure of N-Ethyl-3-(piperazin-1-yl)benzamide analogues directly influences their physicochemical properties, which are critical for their behavior in biological systems. Properties such as lipophilicity (LogP or LogD) and the ionization constant (pKa) are frequently tuned during the optimization process.
The piperazine moiety, being a basic group, is a key determinant of the pKa of these compounds. The introduction of isoindoline (B1297411) scaffolds, which also contain a basic amine, resulted in compounds with a calculated pKa of the protonated species around 8.5. nih.gov The basicity of the piperazine nitrogen can be modulated by the electronic nature of its substituents.
Lipophilicity, often expressed as LogP or LogD (the distribution coefficient at a specific pH, e.g., 7.4), is a critical parameter. High lipophilicity can improve membrane permeability but may also lead to issues like poor solubility and off-target effects. In the development of dopamine D3 receptor ligands, it was noted that while 2,3-dichlorophenylpiperazine analogues exhibited excellent selectivity, their high calculated LogP (cLogP) values of over 5 could be a limitation for in vivo studies. nih.gov Researchers aim to balance these properties; for instance, certain structural modifications were found to reduce lipophilicity while maintaining the desired binding profile. nih.gov
The table below illustrates how structural changes affect key physicochemical properties in related analogue series.
| Compound Series | Structural Modification | Property | Observation |
| Dopamine D3R Ligands | 2,3-diCl-phenylpiperazine analogues | cLogP | Exhibited high cLogP values (>5). nih.gov |
| Dopamine D3R Ligands | Introduction of hydroxyl groups on the linker chain | Lipophilicity (LogP) | Reduced lipophilicity while retaining binding affinity. nih.gov |
| T. cruzi Inhibitors | Various substitutions on arylpiperazine and benzoyl amide | LogD₇.₄ | Values for active compounds ranged from 3.25 to 4.38. semanticscholar.org |
| Isoindoline Analogues | Replacement of benzamide with a rigidified isoindoline | pKa | Calculated pKa of the basic amine was ~8.5. nih.gov |
These examples highlight the deliberate effort to modulate physicochemical properties through targeted chemical synthesis to achieve a more drug-like profile.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities and physicochemical properties, respectively. These models are valuable in drug design for predicting the activity of novel compounds and for understanding the key structural features that drive activity.
For piperazine-containing compounds, QSAR and QSPR studies often employ molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For example, in silico tools can be used to calculate properties like LogP and to predict sites of metabolism.
In a study on piperazine amides targeting Trypanosoma cruzi, Principal Component Analysis (PCA), a statistical method often used in QSAR, was performed to identify structural features associated with improved activity. The analysis revealed that polarity, hydrogen bonding ability, and molecular flexibility were key properties influencing the antiparasitic activity of the analogues. semanticscholar.org This type of analysis helps guide the rational design of new compounds with a higher probability of success.
Molecular modeling studies, which are often a component of the QSAR process, can also provide insights into the binding mode of these analogues at their target sites. For instance, docking studies of piperazine-triazole conjugates into the colchicine (B1669291) binding site of tubulin helped to explain their cytotoxic activity. rsc.org Similarly, docking studies supported the observation that isoindoline-based inhibitors share a similar binding mode with their parent benzamide compounds in the SARS-CoV PLpro enzyme. nih.gov These computational approaches are integral to modern drug discovery, enabling a more directed and efficient exploration of the vast chemical space of N-Ethyl-3-(piperazin-1-yl)benzamide analogues.
Potential Research Applications of N Ethyl 3 Piperazin 1 Yl Benzamid As a Chemical Tool
Development as Molecular Probes for Fundamental Biological Investigations
No studies were found that describe the development or use of N-Ethyl-3-(piperazin-1-yl)benzamide as a molecular probe.
Utility as Chemical Biology Tools for Pathway Elucidation
There is no available research detailing the use of this compound to elucidate biological pathways.
Application as Advanced Synthetic Intermediates in Complex Molecule Synthesis
While its structure suggests potential as a synthetic intermediate, no specific examples of its use in the synthesis of more complex molecules were found in the searched literature or patents.
Preclinical Tool Compounds for Investigating Specific Biochemical Targets
No preclinical studies featuring N-Ethyl-3-(piperazin-1-yl)benzamide as a tool compound for investigating biochemical targets could be identified.
Due to the absence of research data, no data tables or a list of mentioned compounds can be generated. Should information on this specific compound become publicly available in the future, the requested article can be revisited.
Future Research Directions and Emerging Avenues for N Ethyl 3 Piperazin 1 Yl Benzamid
Integration with High-Throughput Screening Technologies for Novel Interactions
High-throughput screening (HTS) represents a powerful methodology to rapidly assess the interaction of N-Ethyl-3-(piperazin-1-yl)benzamide against vast libraries of biological targets. Future research should focus on deploying a range of HTS assay formats to uncover novel protein-ligand interactions. By screening the compound against diverse target classes, researchers can identify unexpected activities that fall outside its presumed mechanism of action.
A key area of focus will be screening against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels, as the piperazine (B1678402) and benzamide (B126) moieties are known to interact with these target families. For instance, related piperazine-containing compounds have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting a potential avenue for neurological applications. nih.gov The data generated from these large-scale screens can be used to build comprehensive activity profiles, highlighting both primary targets and potential off-target effects, which is crucial for the development of selective therapeutic agents.
Table 1: Potential High-Throughput Screening Strategies
| HTS Technology | Target Class | Objective |
| Cell-Based Assays | GPCRs, Ion Channels | Identify functional modulation of cellular pathways. |
| Biochemical Assays | Kinases, Enzymes | Determine direct inhibition or activation of purified proteins. |
| Phenotypic Screening | Disease-relevant cell models | Uncover novel mechanisms of action based on cellular phenotype. |
Exploration of Untapped Biological Targets and Pathways
Beyond the established targets for benzamide and piperazine-containing drugs, a significant opportunity lies in the exploration of entirely new biological targets and pathways for N-Ethyl-3-(piperazin-1-yl)benzamide. The piperazine ring, in particular, is a versatile scaffold known to enhance binding affinity to a variety of biological targets. Future research should employ target deconvolution techniques following initial HTS campaigns to identify the specific molecular partners responsible for any observed biological activity.
Investigational areas could include its potential role as a modulator of epigenetic enzymes or as an inhibitor of protein-protein interactions, two areas of intense interest in modern drug discovery. The structural features of N-Ethyl-3-(piperazin-1-yl)benzamide, including its hydrogen bond acceptors and donors, make it a candidate for disrupting such complex biological systems. Furthermore, given that some piperazine derivatives have been investigated for neuropharmacological effects, exploring targets within the central nervous system, such as calcium channels or acetylcholinesterase, could yield promising results for neurodegenerative disease research.
Development of Advanced Analytical and Characterization Tools
As research into N-Ethyl-3-(piperazin-1-yl)benzamide progresses, the need for sophisticated analytical and characterization tools becomes paramount. The development of robust analytical methods is essential for ensuring the purity, stability, and quality of the compound used in biological assays. Future efforts should focus on creating and validating advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), to achieve sensitive and accurate quantification in complex biological matrices.
Moreover, advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography, will be crucial for unequivocally confirming the compound's structure and elucidating its conformational preferences. This is particularly important for understanding how the molecule adopts specific shapes to interact with biological targets. For instance, detailed structural analysis could reveal key intramolecular interactions that stabilize the bioactive conformation.
Table 2: Advanced Analytical Techniques for Characterization
| Technique | Purpose |
| UHPLC-MS/MS | Quantification in biological samples, impurity profiling. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. nih.gov |
| 2D-NMR (COSY, HSQC, HMBC) | Unambiguous structural elucidation and assignment of all protons and carbons. |
| X-ray Crystallography | Determination of the three-dimensional solid-state structure. |
Sustainable and Scalable Synthetic Strategies for Research Needs
Exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions or Buchwald-Hartwig amination, could provide more direct and high-yielding routes to the core structure. Additionally, the application of flow chemistry could offer significant advantages in terms of scalability, safety, and reproducibility. By developing an optimized synthesis, researchers can ensure a reliable and cost-effective supply of high-purity N-Ethyl-3-(piperazin-1-yl)benzamide to fuel a broad range of biological and preclinical investigations. The development of newer, greener larvicidal agents has been noted as a pressing need, and applying green metrics to synthesis processes is a growing trend. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Ethyl-3-(piperazin-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a benzamide core to a piperazine derivative. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI or HOBt under inert atmospheres (e.g., nitrogen) in solvents such as dichloromethane or DMF .
- Piperazine functionalization : Alkylation with ethyl groups under basic conditions (e.g., KCO) in acetonitrile at reflux .
- Purification : Column chromatography or recrystallization from solvents like isopropanol to achieve >95% purity. Monitor progress via TLC (silica gel, UV detection) and confirm structure via H/C NMR .
Q. How can researchers characterize the physicochemical properties of N-Ethyl-3-(piperazin-1-yl)benzamide to inform formulation strategies?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol) using HPLC-UV quantification .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
- LogP : Determine via reverse-phase HPLC or computational tools like MarvinSketch .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Target binding : Radioligand displacement assays (e.g., H-labeled ligands) for receptors like dopamine D3 or serotonin subtypes .
- Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 isoforms) with IC determination .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at concentrations ≤10 μM .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for N-Ethyl-3-(piperazin-1-yl)benzamide derivatives be resolved?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) with cryocooling to 100 K .
- Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered ethyl/piperazine groups. Validate with R < 0.05 and GooF = 1.0–1.2 .
- Validation : Cross-check with CSD (Cambridge Structural Database) entries for similar benzamide-piperazine motifs .
Q. What strategies are effective for resolving contradictions in SAR studies of piperazine-substituted benzamides?
- Methodological Answer :
- Hypothesis testing : Design analogs with systematic substitutions (e.g., ethyl vs. methyl groups) and compare binding affinities via SPR or ITC .
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess steric/electronic effects of substituents .
- Meta-analysis : Aggregate data from multiple studies (e.g., pIC, LogD) to identify outliers using PCA or cluster analysis .
Q. How can researchers optimize the pharmacokinetic profile of N-Ethyl-3-(piperazin-1-yl)benzamide derivatives?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Modify labile sites (e.g., ethyl → cyclopropyl) .
- BBB penetration : Use PAMPA-BBB assays; introduce polar groups (e.g., hydroxyl) to reduce LogP while maintaining target affinity .
- In vivo PK : Conduct cassette dosing in Sprague-Dawley rats (IV/PO routes) with plasma sampling over 24h. Fit data to non-compartmental models (WinNonlin) .
Data-Driven Research Challenges
Q. What analytical approaches are critical for validating purity in complex synthetic mixtures?
- Methodological Answer :
- HPLC-DAD/MS : Use C18 columns (3.5 μm, 4.6 × 150 mm) with gradient elution (0.1% TFA in HO/MeCN). Detect impurities at 210–280 nm .
- NMR qNMR : Quantify residual solvents (e.g., DMSO) with 1,3,5-trimethoxybenzene as an internal standard .
Q. How should researchers address conflicting bioactivity data across different cell lines or assay formats?
- Methodological Answer :
- Assay standardization : Replicate experiments in ≥3 cell lines (e.g., HEK-293, CHO, SH-SY5Y) under identical conditions (serum-free media, 37°C/5% CO) .
- Orthogonal validation : Confirm hits using alternate methods (e.g., fluorescence calcium flux for GPCRs vs. cAMP ELISA) .
- Data normalization : Express activity as % control (vehicle-treated) with Z’-factor ≥0.5 to ensure assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
